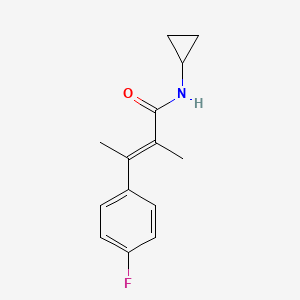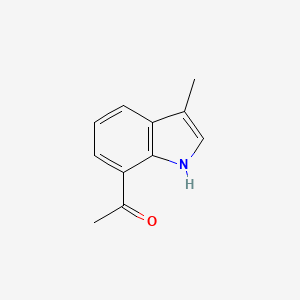
1-(3-Methyl-1H-indol-7-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-1H-indol-7-yl)ethan-1-one is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a methyl group at the 3-position and an ethanone group at the 1-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methyl-1H-indol-7-yl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of indole with acetylacetone under basic conditions. The reaction typically proceeds as follows:
Reactants: Indole and acetylacetone
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate
Product: this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1H-indol-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted indole derivatives
Scientific Research Applications
1-(3-Methyl-1H-indol-7-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1H-indol-7-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and activity.
Comparison with Similar Compounds
1-(3-Methyl-1H-indol-7-yl)ethan-1-one can be compared with other indole derivatives, such as:
1-(1-Methyl-1H-indol-3-yl)ethanone: Similar structure but with a methyl group at the 1-position.
3-Acetylindole: Features an acetyl group at the 3-position of the indole ring.
Indole-3-carboxaldehyde: Contains a formyl group at the 3-position.
These compounds share the indole core structure but differ in their substituents, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(3-methyl-1H-indol-7-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-7-6-12-11-9(7)4-3-5-10(11)8(2)13/h3-6,12H,1-2H3 |
InChI Key |
IDRNBQDWBPXSJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


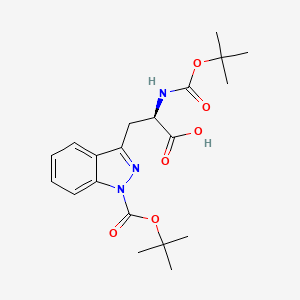
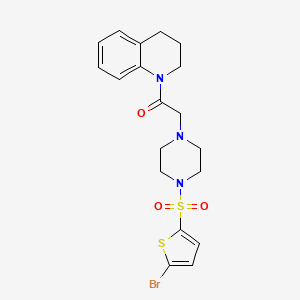
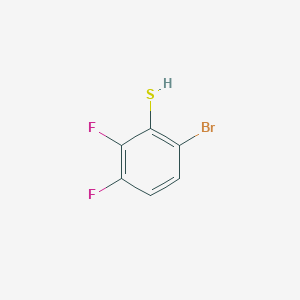
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
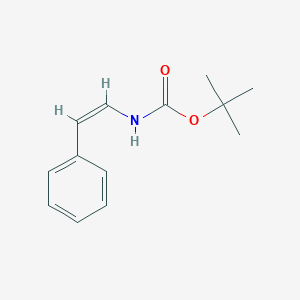
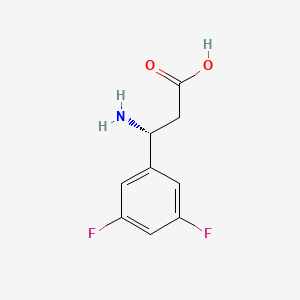
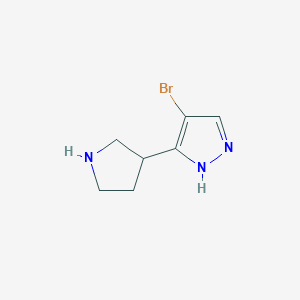
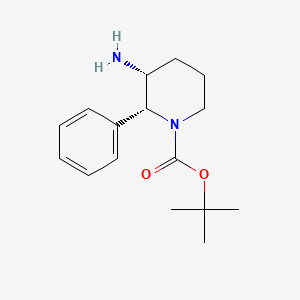
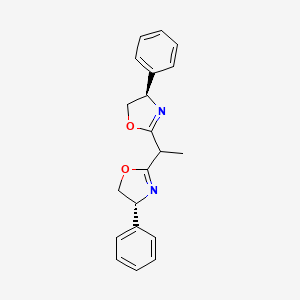
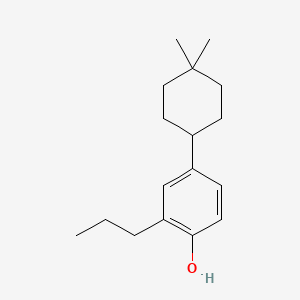
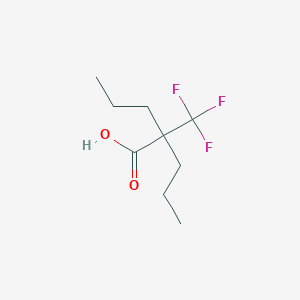
methanone](/img/structure/B15200630.png)
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
